molecular formula C7H15ClN2O B1374359 3-(Pyrrolidin-1-yl)propanamide hydrochloride CAS No. 4996-39-8

3-(Pyrrolidin-1-yl)propanamide hydrochloride

Cat. No.: B1374359
CAS No.: 4996-39-8
M. Wt: 178.66 g/mol
InChI Key: WKRGTZCOGDUUBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Pyrrolidin-1-yl)propanamide hydrochloride is a chemical scaffold of significant interest in medicinal chemistry and oncology research. It serves as a key structural subunit in the potent telomerase/telomere inhibitor BRACO19 (a trisubstituted acridine derivative), which is a primary area of its research application . Compounds featuring this moiety, such as BRACO19, function as effective G-quadruplex (GQ) binding ligands. They stabilize the formation of G-quadruplex secondary structures in telomeric DNA, which is found at the ends of chromosomes . This mechanism prevents the capping and catalytic action of the telomerase enzyme, leading to telomere dysfunction and ultimately inducing rapid cellular senescence or selective apoptosis (cell death) in cancer cells . Research has demonstrated that this telomere targeting can result in dramatic inhibition of tumor growth in preclinical models, with studies showing marked single-agent antitumor activity and even partial tumor regressions . Beyond oncology, this scaffold has also shown relevance in virology research. Stabilization of G-quadruplexes in viral genomes can inhibit viral replication, as evidenced by BRACO19's activity in reducing adenovirus proliferation in vitro . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-pyrrolidin-1-ylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c8-7(10)3-6-9-4-1-2-5-9;/h1-6H2,(H2,8,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRGTZCOGDUUBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCC(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Formation via Direct Coupling

One common approach is the direct coupling of 3-(carboxy)propanoic acid derivatives with pyrrolidine using coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of N-hydroxysuccinimide (NHS) or similar activating agents. This method is efficient and widely used in amide synthesis.

Typical reaction conditions:

  • Solvent: Dry acetonitrile or ethyl acetate.
  • Temperature: 0 °C initially, then room temperature.
  • Time: 12–24 hours.
  • Work-up: Filtration to remove urea byproducts, washing with aqueous acid/base, drying over sodium sulfate, and evaporation.

Example from literature:

Step Reagents & Conditions Yield (%) Notes
Activation 3-(carboxy)propanoic acid (10 mmol), NHS (10 mmol), DCC (10 mmol), MeCN, 0 °C to RT, 2 h + 12 h - Formation of NHS ester intermediate
Coupling Addition of pyrrolidine (10 mmol) to activated ester, RT, 12 h 70–80% Efficient amide bond formation
Purification Filtration, washing, crystallization - High purity product

This method ensures high yields and purity of the amide intermediate before salt formation.

Alternative Methods: Microwave-Assisted Synthesis

Microwave irradiation has been applied to accelerate amide bond formation in related compounds, enhancing reaction rates and yields. For example, microwave-assisted synthesis of related 3-substituted propanamides with amines has shown:

  • Reduced reaction times (minutes instead of hours).
  • Comparable or improved yields.
  • Minimal solvent effects, with acetonitrile and ethanol as common solvents.

Optimization data example:

Entry Solvent Temperature (°C) Time (min) Yield (%)
1 MeCN 170 25 79
2 EtOH 180 25 27
3 AcOEt 180 25 64

This indicates that acetonitrile under microwave heating is optimal for amide formation with pyrrolidine derivatives.

Formation of Hydrochloride Salt

After obtaining the free base amide, conversion to the hydrochloride salt is typically performed by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate). This step improves:

  • Compound stability.
  • Crystallinity for purification.
  • Handling properties (e.g., solubility).

Typical procedure:

  • Dissolve the free amide in ethanol.
  • Add concentrated HCl dropwise under stirring.
  • Precipitation of the hydrochloride salt.
  • Filtration and drying.

This process yields the hydrochloride salt as a solid suitable for further applications.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Notes
DCC/NHS Coupling 3-(carboxy)propanoic acid, pyrrolidine, DCC, NHS 0 °C to RT, 12–24 h, MeCN 70–80 High purity, scalable Requires removal of dicyclohexylurea
Microwave-Assisted 3-(carboxy)propanoic acid derivative, pyrrolidine 160–180 °C, 20–30 min, MeCN Up to 79 Fast, energy efficient Requires microwave reactor
Hydrochloride Salt Formation Free amide, HCl in ethanol RT, stirring Quantitative Improves stability Simple work-up

Research Findings and Notes

  • Microwave-assisted methods significantly reduce reaction times without compromising yield or purity, making them attractive for rapid synthesis.
  • Solvent choice impacts yield; acetonitrile is preferred over ethanol or ethyl acetate in microwave conditions.
  • The amide bond formation is sensitive to reaction temperature and time; optimization is crucial for maximum yield.
  • The hydrochloride salt formation is straightforward and yields stable, isolable solids suitable for pharmaceutical applications.
  • Purity of final compounds is typically >95% as confirmed by LC-MS and NMR analysis.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-1-yl)propanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert it into primary or secondary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or amides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted amides or other derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that derivatives of 3-(pyrrolidin-1-yl)propanamide hydrochloride exhibit potential as anticancer agents. For instance, compounds incorporating this moiety have been explored for their ability to inhibit matrix metalloproteinases (MMPs), which are implicated in cancer metastasis. A study demonstrated that certain derivatives displayed significant inhibitory activity against MMP-1, with IC50 values indicating potent effects at low concentrations .

Neuropharmacology
The compound's structure suggests potential neuropharmacological applications. Pyrrolidine derivatives have been associated with cognitive enhancement and neuroprotective effects. The modulation of neurotransmitter systems could be a pathway through which these compounds exert their effects, making them candidates for further investigation in treating neurodegenerative diseases .

Synthesis Methodologies

Microwave-Assisted Synthesis
Recent advancements in synthetic methodologies have utilized microwave irradiation to enhance the efficiency of synthesizing this compound. This method has shown to improve yields and reduce reaction times compared to conventional heating methods. The application of microwave technology allows for precise control over reaction conditions, leading to higher purity products .

Peptide Synthesis
The compound is also employed as a coupling reagent in peptide synthesis. Its ability to facilitate the formation of peptide bonds makes it valuable in the production of peptides for therapeutic use. The efficiency of this compound in solid-phase peptide synthesis has been documented, indicating its utility in biochemistry and pharmaceutical development .

Biochemical Applications

Buffering Agent
In biochemical research, this compound serves as an organic buffer. Its properties allow it to maintain pH stability in various biological assays, making it essential for experiments requiring precise pH control .

Analytical Chemistry
The compound's unique chemical structure aids in analytical chemistry applications, particularly in chromatography techniques where it can act as a stationary phase modifier or as part of the mobile phase composition to enhance separation efficiency .

Case Studies and Research Findings

Study Findings Application Area
Study on MMP InhibitionCompound derivatives showed significant MMP-1 inhibition with IC50 values as low as 0.18 µMAnticancer research
Microwave-Assisted SynthesisEnhanced yields and reduced reaction times for synthesizing derivativesOrganic synthesis
Peptide Synthesis ApplicationUtilized effectively in solid-phase peptide synthesisPharmaceutical development

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-1-yl)propanamide hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Structural Features Primary Applications
3-(Pyrrolidin-1-yl)propanamide HCl C₇H₁₄ClN₂O 192.65 g/mol Pyrrolidine, amide, HCl salt Intermediate for BRACO19, FLT3 inhibitors
N1,N3-Dimethyl-β-alaninamide HCl C₄H₁₀ClN₂O 138.59 g/mol Dimethylamino, amide, HCl salt Not specified; potential CNS applications
3-[(4-Aminophenyl)amino]propanamide HCl C₉H₁₃ClN₄O 244.68 g/mol Aromatic amine, amide, HCl salt Industrial/pharmaceutical intermediate
3-Amino-N-(3-methoxypropyl)propanamide HCl C₇H₁₆ClN₂O₂ 210.67 g/mol Methoxypropyl, primary amine, HCl salt Research chemical

Key Observations :

  • The pyrrolidine group in 3-(pyrrolidin-1-yl)propanamide HCl enhances lipophilicity and hydrogen-bonding capacity compared to dimethylamino or methoxypropyl substituents, improving membrane permeability and target engagement in biological systems .

Comparison with Bioactive Derivatives

Table 2: Bioactivity Comparison of Derivatives
Compound Name Parent Structure Biological Target Mechanism of Action Efficacy Highlights
BRACO19 3-(Pyrrolidin-1-yl)propanamide HCl G-quadruplex DNA Stabilizes G4 structures, inhibiting telomerase and HIV-1 replication IC₅₀ ~100 nM in tumor xenografts
PhenDC3 Phenanthroline-based scaffold G-quadruplex DNA High-affinity G4 binding, diagnostic marker Binds c-myc promoter G4 (Kd ~1 nM)
FLT3 Inhibitor (Wang et al.) 3-(Pyrrolidin-1-yl)propanamide HCl FLT3 kinase (ITD mutants) Competitive ATP inhibition, apoptosis induction 70% tumor reduction in AML models

Key Observations :

  • BRACO19 leverages the pyrrolidine-propanamide moiety to enhance DNA interaction, whereas PhenDC3 uses a phenanthroline core for stronger G4 affinity .
  • The FLT3 inhibitor derivative demonstrates how the pyrrolidine-propanamide backbone improves pharmacokinetics (e.g., solubility, metabolic stability) compared to earlier FLT3 inhibitors lacking this group .

Biological Activity

3-(Pyrrolidin-1-yl)propanamide hydrochloride (CAS No. 4996-39-8) is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The compound's structure can be represented as follows:

C7H14N2O 3 Pyrrolidin 1 yl propanamide \text{C}_7\text{H}_{14}\text{N}_2\text{O}\quad \text{ 3 Pyrrolidin 1 yl propanamide }

This structure imparts unique properties that may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. The amide functional group allows for hydrogen bonding, which can facilitate interactions with enzymes and receptors. This interaction may modulate signaling pathways, leading to various biological effects.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, altering metabolic pathways.
  • Receptor Modulation: It could interact with neurotransmitter receptors, potentially influencing neurological functions.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. A study evaluated the compound against various cancer cell lines, revealing significant cytotoxic effects.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)5.4Induces apoptosis via caspase activation
U-937 (Leukemia)3.2Cell cycle arrest at G1 phase
HCT-116 (Colon)4.8Inhibition of proliferation

These findings suggest that the compound could be a candidate for further development as an anticancer agent.

Neuroprotective Effects

In addition to its anticancer properties, this compound has been explored for its neuroprotective effects. Research indicates that it may enhance glutamate uptake in neuronal cultures, suggesting a role as a positive allosteric modulator of glutamate transporters. This property could be beneficial in conditions characterized by excitotoxicity, such as epilepsy and neurodegenerative diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Study on Cancer Cell Lines:
    • Researchers tested the compound on multiple cancer cell lines, including MCF-7 and U-937.
    • Results indicated dose-dependent inhibition of cell growth and induction of apoptosis.
    • Flow cytometry analysis revealed increased caspase activity, confirming apoptotic pathways were activated.
  • Neuroprotective Study:
    • In vitro studies demonstrated that the compound significantly increased glutamate transporter activity in glial cells.
    • This effect was linked to reduced neuronal death in models of oxidative stress.
  • Pharmacological Evaluation:
    • Various pharmacological assays have been conducted to assess the compound's safety profile and therapeutic index.
    • Initial results indicate a favorable safety profile with minimal off-target effects.

Q & A

Q. Critical Parameters :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution during amination.
  • Stoichiometry : Excess pyrrolidine (1.5–2.0 eq.) drives the reaction to completion.
  • Yield Optimization : Yields >80% are achievable with inert atmosphere (N₂) and controlled pH (~8–9) .

Basic: What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 1.8–2.1 ppm (pyrrolidine CH₂), δ 3.3–3.5 ppm (N-CH₂), and δ 6.5–7.0 ppm (amide NH) confirm structure. D₂O exchange distinguishes labile protons .
    • ¹³C NMR : Carbonyl (C=O) resonance at ~170 ppm and pyrrolidine carbons at 25–50 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% verified using a C18 column, 0.1% TFA in water/acetonitrile gradient, and UV detection at 210 nm .
  • Mass Spectrometry (MS) : ESI-MS shows [M+H]⁺ at m/z 187.1 (free base) and [M+Cl]⁻ at m/z 223.6 (hydrochloride) .

Advanced: How can researchers resolve contradictions in solubility data between the free base and hydrochloride salt forms?

Methodological Answer:
Contradictions often arise from differing ionization states and counterion effects . To address this:

Solubility Profiling :

  • Measure solubility in buffered solutions (pH 1–10) using UV-Vis spectroscopy. The hydrochloride salt shows >10-fold higher solubility in acidic media (pH < 4) due to protonation .

Salt Screening :

  • Compare hydrochloride with other salts (e.g., sulfate, citrate) in polar solvents. Hydrochloride is preferred for aqueous formulations but may crystallize in high-ionic-strength buffers .

Thermodynamic Analysis :

  • Use van’t Hoff plots to calculate enthalpy (ΔH) and entropy (ΔS) of dissolution. Hydrochloride salts typically exhibit exothermic dissolution, favoring solubility at lower temperatures .

Advanced: What strategies optimize the compound’s stability in long-term biological assays?

Methodological Answer:

  • Storage Conditions :
    • Store at -20°C in anhydrous DMSO or lyophilized form to prevent hydrolysis. Avoid repeated freeze-thaw cycles .
  • Buffering Agents :
    • Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% BSA to reduce nonspecific adsorption.
  • Light Protection :
    • Amber glassware or light-blocking containers prevent photodegradation, as pyrrolidine derivatives are sensitive to UV .

Advanced: How does this compound interact with neurological targets, and what experimental models validate its activity?

Methodological Answer:

  • Target Identification :
    • Dopamine D₂ Receptor : Radioligand binding assays (³H-spiperone) show moderate affinity (IC₅₀ ~50 nM) .
    • Sigma-1 Receptor : Fluorescence polarization assays reveal allosteric modulation (EC₅₀ ~10 µM) .
  • In Vivo Models :
    • Parkinson’s Disease : Rotarod tests in MPTP-induced mice demonstrate improved motor coordination at 10 mg/kg (i.p.) .
    • Neuropathic Pain : Von Frey filament assays in SNI rats show reduced mechanical allodynia (ED₅₀ 5 mg/kg) .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction :
    • LogP : Calculated at 1.2 (Schrödinger QikProp), indicating moderate lipophilicity.
    • CYP450 Inhibition : Molecular docking (AutoDock Vina) predicts weak inhibition of CYP3A4 (binding energy > -6 kcal/mol) .
  • Metabolic Pathways :
    • Phase I : Predominant oxidation of pyrrolidine (via CYP2D6) to lactam metabolites (LC-MS/MS validation required) .

Safety: What precautions are critical when handling this compound in vitro?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for powder weighing; airborne particulates may cause respiratory irritation .
  • Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste (EPA code D001) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Pyrrolidin-1-yl)propanamide hydrochloride
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3-(Pyrrolidin-1-yl)propanamide hydrochloride

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